3-(4-Methoxyphenoxy)propan-1-amine

説明

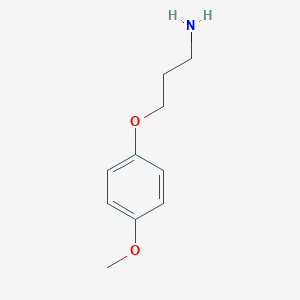

3-(4-Methoxyphenoxy)propan-1-amine (CAS: 100841-00-7) is a primary amine with a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.24 g/mol . Key physicochemical properties include:

- Melting Point: 36–37°C

- Boiling Point: 304.4°C (predicted)

- Density: 1.040 g/cm³ (predicted)

- Storage: 2–8°C

Structurally, it features a methoxyphenoxy group attached to a three-carbon alkyl chain terminating in an amine group. The methoxy group enhances electron-donating properties, influencing reactivity and interactions in synthetic or biological systems . This compound is widely used as a precursor in pharmaceutical synthesis, such as in 1,4-benzothiazepines targeting RyR2 stabilization .

特性

IUPAC Name |

3-(4-methoxyphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGAPYLHHZMWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389984 | |

| Record name | 3-(4-Methoxy-phenoxy)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100841-00-7 | |

| Record name | 3-(4-Methoxy-phenoxy)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminopropoxy)-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism

-

Deprotonation : 4-Methoxyphenol (pKa ~10) is deprotonated using a strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), forming the phenoxide ion.

-

Nucleophilic Attack : The phenoxide ion attacks the electrophilic carbon adjacent to the amine group in 3-chloropropan-1-amine, resulting in the displacement of chloride and formation of the ether linkage.

-

Workup : The crude product is extracted, dried, and purified via recrystallization or column chromatography.

Optimized Conditions

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) or dichloromethane |

| Base | NaOH (1.2 equiv) or K₂CO₃ (2.0 equiv) |

| Temperature | 60–80°C, reflux |

| Reaction Time | 12–24 hours |

| Yield | 65–75% after purification |

This method is favored for its simplicity and scalability, though the use of chlorinated intermediates necessitates careful handling.

Carbamate Deprotection Strategy

An alternative route involves the synthesis of a tert-butyl carbamate-protected intermediate, followed by acid-mediated deprotection. This method is advantageous for avoiding side reactions involving the primary amine group during synthesis.

Stepwise Procedure

-

Carbamate Formation : this compound is temporarily protected as tert-butyl (3-(4-methoxyphenoxy)propyl) carbamate using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Deprotection : The protected amine is treated with aqueous phosphoric acid (85% w/w) at 25°C for 18 hours, cleaving the Boc group to yield the free amine.

Key Data

| Parameter | Details |

|---|---|

| Protecting Agent | Boc₂O (1.1 equiv) |

| Deprotection Agent | H₃PO₄ (7.4 equiv) in THF |

| Yield | 80–85% after extraction |

This method ensures high purity and is particularly useful for multi-step syntheses where the amine group must remain inert.

Industrial-Scale Production and Optimization

Industrial production of this compound focuses on maximizing yield and minimizing costs through reaction engineering and solvent recovery systems.

Scalability Challenges and Solutions

-

Catalyst Use : Heterogeneous catalysts (e.g., Amberlyst-15) reduce reaction times by 30% compared to homogeneous bases.

-

Solvent Recycling : THF is recovered via distillation, achieving >90% solvent reuse.

-

Continuous Flow Systems : Microreactor technology enhances heat transfer and mixing, improving consistency in large batches.

Industrial Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10 g | 100–500 kg |

| Reaction Time | 24 hours | 8–12 hours |

| Purity | 95–98% | 99% (pharmaceutical grade) |

Purification and Characterization

Post-synthesis purification is critical for obtaining high-purity this compound. Common techniques include:

Column Chromatography

Analytical Data

| Technique | Results |

|---|---|

| ¹H NMR (CDCl₃) | δ 6.8 (d, 2H, Ar-H), 3.8 (s, 3H, OCH₃), 3.4 (t, 2H, CH₂NH₂), 2.7 (t, 2H, CH₂O) |

| HRMS | [M+H]⁺ calc. 181.1103, found 181.1098 |

Comparative Analysis of Methods

The table below contrasts the two primary laboratory methods:

| Method | Nucleophilic Substitution | Carbamate Deprotection |

|---|---|---|

| Starting Materials | 4-Methoxyphenol, 3-chloropropan-1-amine | tert-butyl carbamate intermediate |

| Reaction Steps | 1 | 2 (protection + deprotection) |

| Yield | 65–75% | 80–85% |

| Purity | 95–98% | >99% |

| Scalability | Moderate | High |

化学反応の分析

Types of Reactions

3-(4-Methoxyphenoxy)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reactions are typically carried out under basic conditions using reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

科学的研究の応用

Chemistry

3-(4-Methoxyphenoxy)propan-1-amine serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. Notably, it has been utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactive functional groups.

Synthesis Methods:

- Nucleophilic Substitution: The compound can be synthesized by reacting 4-methoxyphenol with 3-chloropropan-1-amine under basic conditions, which involves a nucleophilic attack by the phenoxide ion on the chlorinated carbon.

Biology

In biological research, this compound has shown potential for interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Preliminary studies suggest that it may serve as a ligand for specific receptors, implicating its role in neurological studies and potential therapeutic applications.

Case Study:

Research indicates that derivatives of this compound have been explored for their anti-inflammatory and antimicrobial properties. For instance, studies have shown that certain analogs exhibit significant inhibition against bacterial growth, suggesting their potential use in developing new antibiotics .

Medical Applications

The compound’s structural similarities to neurotransmitters make it a candidate for drug development targeting neurological disorders. It has been investigated for its potential to modulate receptor activity, which could lead to new treatments for conditions such as depression and anxiety.

Research Findings:

Studies have demonstrated that modifications to the methoxyphenoxy group can enhance binding affinity to serotonin receptors, indicating a pathway for developing selective serotonin reuptake inhibitors (SSRIs) .

Industrial Applications

In industrial contexts, this compound is utilized as an intermediate in the production of specialty chemicals. Its versatility allows it to be employed in synthesizing fine chemicals and other complex organic compounds.

Production Insights:

The industrial synthesis often involves optimizing reaction conditions such as temperature and pressure to scale up production efficiently .

作用機序

The mechanism of action of 3-(4-Methoxyphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes .

類似化合物との比較

Thioether Analogues

- Key Difference: Replacement of the phenoxy oxygen with sulfur (thioether group).

- Impact : Thioether analogues exhibit altered electronic properties and lipophilicity, which can enhance binding affinity in certain biological targets. For instance, sulfur-containing derivatives are utilized in synthesizing benzothiazepines with improved stability .

- Molecular Weight : ~197.29 g/mol (estimated).

Nitrile Precursor

Example: 3-(4-Methoxyphenoxy)propanenitrile (CAS: 63815-39-4)

- Key Difference : Terminal amine replaced with a nitrile group.

- Impact: The nitrile group increases polarity and serves as an intermediate in the synthesis of 3-(4-methoxyphenoxy)propan-1-amine via reduction. Its melting point (63–64.5°C) and higher boiling point (335.2°C) reflect stronger intermolecular forces compared to the amine .

- Molecular Weight : 177.20 g/mol.

Fluorinated Analogues

- Key Difference : Incorporation of a trifluoromethyl group on the aromatic ring.

- Impact : The electron-withdrawing CF₃ group enhances metabolic stability and bioavailability. This modification is critical in calcium channel inhibitors (e.g., Cav1.3-specific blockers), where potency is influenced by electronic effects .

- Molecular Weight : 203.16 g/mol.

Benzothiazole Derivatives

Example: OX03393 [(E)-3-(4-(benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine]

- Key Difference : Addition of a benzothiazole moiety.

- Impact: Benzothiazole derivatives demonstrate moderate potency in genomic screens, with substituent positioning (para vs. meta/ortho) significantly affecting activity. For example, ortho-substituted analogues like OX03394 lose potency entirely .

- Molecular Weight : ~300 g/mol (estimated).

Comparative Data Table

| Compound Name | Substituent/Modification | Molecular Weight (g/mol) | Key Properties/Applications | References |

|---|---|---|---|---|

| This compound | Methoxyphenoxy group | 181.24 | RyR2-stabilizing agent precursor | [1], [4], [14], [16] |

| 3-[(4-Methoxyphenyl)thio]propan-1-amine | Thioether group | 197.29 | Enhanced lipophilicity | [1] |

| 3-(4-Methoxyphenoxy)propanenitrile | Nitrile group | 177.20 | Amine synthesis precursor | [20] |

| OX03393 (benzothiazole derivative) | Benzothiazole substituent | ~300 | Moderate genomic screening potency | [6] |

| 2-(3-(Trifluoromethyl)phenyl)propan-1-amine | CF₃ group | 203.16 | Calcium channel inhibition | [10] |

生物活性

3-(4-Methoxyphenoxy)propan-1-amine, known by its CAS number 100841-00-7, is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C_10H_15NO_2, with a molecular weight of 181.23 g/mol. The compound features a propan-1-amine backbone substituted with a 4-methoxyphenoxy group, which enhances its solubility and potential interactions with biological targets.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions suggest potential applications in treating neurological disorders. The compound acts as a ligand for specific receptors or enzymes, modulating their activity and leading to various biological effects, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, showing significant inhibition of growth through interference with metabolic processes .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, derivatives of this compound have shown promising results against cancer cell lines, including MCF7 (breast cancer) and Huh7 (hepatocellular carcinoma). The most active derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against these cancer cells .

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MCF7 (Breast Cancer) | 0.77 | High activity |

| Huh7 (Hepatocellular Carcinoma) | 5.67 | Moderate activity |

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

- Neurological Disorders : Research indicated that compounds with similar structures exhibit high inhibitory activity against specific receptors related to neurological functions. For example, modifications to the phenoxy group significantly enhanced binding strength and activity against RAGE (Receptor for Advanced Glycation Endproducts) .

- Cancer Cell Proliferation : A study found that derivatives containing the methoxyphenoxy moiety effectively arrested the cell cycle in the S phase and induced apoptosis in a dose-dependent manner .

- Tyrosinase Inhibition : Investigations into tyrosinase inhibitors revealed that certain derivatives of this compound exhibited comparable inhibitory activity to established agents like Kojic acid, suggesting potential applications in cosmetic formulations .

Q & A

Q. What are the key physicochemical properties of 3-(4-Methoxyphenoxy)propan-1-amine, and how do they influence experimental design?

Answer:

- Molecular Formula: C₁₀H₁₅NO₂ ().

- Molecular Weight: 181.23 g/mol (; Note: lists "0" as a typo).

- Physical Properties:

- Storage: 2–8°C to prevent degradation ().

Methodological Insight: Use differential scanning calorimetry (DSC) for melting point validation and gas chromatography (GC) for purity assessment. These properties dictate solvent selection (e.g., polar aprotic solvents for reactions) and storage protocols.

Q. What synthetic routes are commonly used to prepare this compound, and how can yields be optimized?

Answer:

- Key Route: Reductive alkylation of amines with aldehydes (e.g., using 4-[1-((tert-butyldimethylsilyl)oxy)cyclopropyl]butanal) ().

- Starting Materials: N-Boc-3-aminopropyl bromide and 4-methoxyphenol ().

Optimization Strategies:

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity, particularly in cardiovascular research?

Answer:

- Case Study: Substitution of the methoxy group with thioether or cyclopropanol groups improves RyR2-stabilizing and SERCA2a-stimulating activities ().

- Methodology:

- Introduce electron-withdrawing groups (e.g., -F) to the phenyl ring to modulate electron density.

- Replace the propanamine chain with pentan-1-amine for increased lipophilicity and membrane permeability ().

- Validation: Use in vitro assays (e.g., calcium flux in cardiomyocytes) and X-ray crystallography to study binding modes.

Q. What analytical techniques are recommended to resolve discrepancies in reported physicochemical data (e.g., molecular weight)?

Answer:

Q. How can researchers assess the purity of this compound and detect trace impurities?

Answer:

- HPLC Analysis: Use a C18 column with UV detection (λ = 254 nm). Reference retention times from pharmacopeial standards ().

- Impurity Profiling:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Q. How does the compound’s stability under varying pH conditions impact its application in biological assays?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。